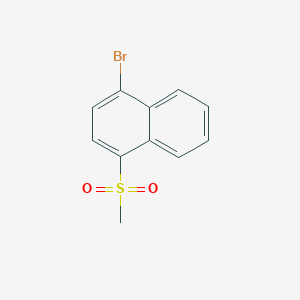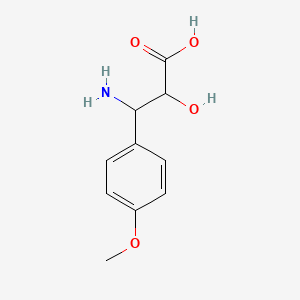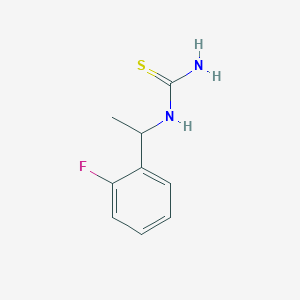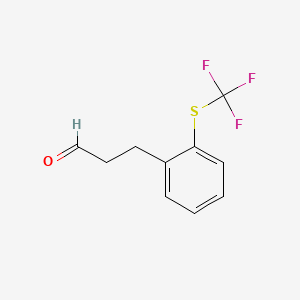
(2-(Trifluoromethylthio)phenyl)propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Trifluoromethylthio)phenyl)propanal: is an organic compound with the molecular formula C10H9F3OS and a molecular weight of 234.24 g/mol . This compound features a trifluoromethylthio group attached to a phenyl ring, which is further connected to a propanal group. The presence of the trifluoromethylthio group imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Trifluoromethylthio)phenyl)propanal typically involves the introduction of the trifluoromethylthio group to a suitable precursor. One common method involves the use of trifluoromethylthiolation reagents such as trifluoromethylthiolating agents in the presence of a base. For example, cesium fluoride can be used as a fluorine source to facilitate the generation of trifluoromethylthio anions .
Industrial Production Methods: Industrial production of this compound may involve flow chemistry techniques, which allow for the continuous synthesis of the compound. This method offers advantages such as scalability and environmental friendliness by minimizing the use of hazardous reagents .
Analyse Chemischer Reaktionen
Types of Reactions: (2-(Trifluoromethylthio)phenyl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group in the compound can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of (2-(Trifluoromethylthio)phenyl)propanoic acid.
Reduction: Formation of (2-(Trifluoromethylthio)phenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2-(Trifluoromethylthio)phenyl)propanal is used as a building block in organic synthesis. Its unique trifluoromethylthio group enhances the reactivity and stability of the resulting compounds, making it valuable in the development of new materials and pharmaceuticals .
Biology and Medicine: In medicinal chemistry, the trifluoromethylthio group is known to improve the pharmacokinetic properties of drug candidates. Compounds containing this group often exhibit increased metabolic stability and enhanced biological activity .
Industry: The compound is used in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for applications requiring high stability and reactivity .
Wirkmechanismus
The mechanism of action of (2-(Trifluoromethylthio)phenyl)propanal involves its interaction with molecular targets through the trifluoromethylthio group. This group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which can influence the compound’s binding affinity and selectivity for specific targets . The electron-withdrawing nature of the trifluoromethylthio group also affects the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
- (2-(Trifluoromethylthio)phenyl)methanol
- (2-(Trifluoromethylthio)phenyl)acetic acid
- (2-(Trifluoromethylthio)phenyl)ethanol
Comparison: Compared to similar compounds, (2-(Trifluoromethylthio)phenyl)propanal is unique due to the presence of the aldehyde group, which imparts distinct reactivity and chemical properties. The trifluoromethylthio group enhances the compound’s stability and reactivity, making it a valuable building block in organic synthesis .
Eigenschaften
Molekularformel |
C10H9F3OS |
|---|---|
Molekulargewicht |
234.24 g/mol |
IUPAC-Name |
3-[2-(trifluoromethylsulfanyl)phenyl]propanal |
InChI |
InChI=1S/C10H9F3OS/c11-10(12,13)15-9-6-2-1-4-8(9)5-3-7-14/h1-2,4,6-7H,3,5H2 |
InChI-Schlüssel |
WPJUUDNOCWSAEO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CCC=O)SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


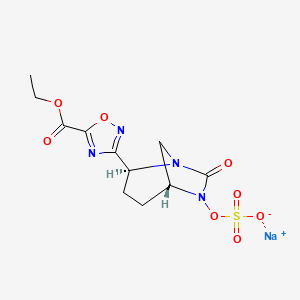





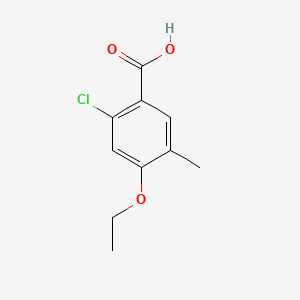
![(2R)-1-[(R)-(Dimethylamino)[2-(diphenylphosphino)phenyl]methyl]-2-(diphenylphosphino)ferrocene](/img/structure/B14771557.png)
![N-[(1S,2R,3E,5E,7S,9E,11E,13S,15R,19S)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-oxopropanamide](/img/structure/B14771559.png)
